

# Ecotoxicological effects of Furathiocarb on non-target aquatic and terrestrial organisms.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Furathiocarb

Cat. No.: B052073

[Get Quote](#)

## Ecotoxicological Profile of Furathiocarb: A Technical Guide for Researchers

An in-depth examination of the environmental impact of the carbamate insecticide **Furathiocarb** on non-target aquatic and terrestrial ecosystems.

## Introduction

**Furathiocarb** is a systemic carbamate insecticide used to control a range of soil-dwelling and early-season insect pests in crops such as maize, oilseed rape, and vegetables.<sup>[1]</sup> Like other carbamates, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the ecotoxicological effects of **Furathiocarb** on non-target aquatic and terrestrial organisms, intended for researchers, scientists, and professionals in drug development and environmental risk assessment.

## Mechanism of Action

**Furathiocarb** is a pro-insecticide, meaning it is metabolized into a more toxic compound. In the environment and within organisms, **Furathiocarb** is rapidly converted to its metabolite, carbofuran.<sup>[1][4][5]</sup> Carbofuran is a more potent inhibitor of acetylcholinesterase.<sup>[6]</sup>

Acetylcholinesterase is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts, which terminates the nerve signal. By inhibiting AChE, **Furathiocarb** and its

metabolite carbofuran lead to an accumulation of acetylcholine. This results in continuous stimulation of cholinergic receptors, causing neurotoxicity, which manifests as hyperstimulation, paralysis, and ultimately death in susceptible organisms.<sup>[7]</sup> The inhibition of AChE by carbamates is reversible, in contrast to the irreversible inhibition caused by organophosphate insecticides.

## Environmental Fate and Metabolism

**Furathiocarb**'s environmental persistence and mobility are key factors in its ecotoxicological profile. It is known to degrade into several byproducts, with carbofuran being the most significant in terms of toxicity.

**In Soil:** **Furathiocarb** is rapidly decomposed to carbofuran in the soil.<sup>[4][5][8]</sup> Studies have shown that soil pretreated with carbofuran or **Furathiocarb** exhibits enhanced degradation of subsequently applied **Furathiocarb**, suggesting microbial adaptation.<sup>[4][5][8]</sup> The degradation of **Furathiocarb** in soil is influenced by microbial activity.<sup>[9][10]</sup>

**In Water:** The persistence of **Furathiocarb** in aquatic environments is dependent on pH. For instance, its half-life in water at pH 9 is 4 days.<sup>[1]</sup>

**Metabolism in Organisms:** In mammals, such as rats, **Furathiocarb** undergoes rapid and complete hydrolysis, followed by oxidation and conjugation, with excretion primarily through the kidneys.<sup>[1]</sup> The metabolic transformation leads to the formation of carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran.<sup>[7]</sup> Studies in human liver microsomes have identified two primary metabolic pathways: the carbofuran metabolic pathway and the **Furathiocarb** oxidation pathway.<sup>[6][11][12]</sup>

## Ecotoxicological Effects on Non-Target Organisms

The widespread use of **Furathiocarb** raises concerns about its impact on organisms not targeted by its insecticidal action. Its high toxicity to a range of non-target species is a significant aspect of its environmental risk profile.

## Terrestrial Organisms

**Birds:** **Furathiocarb** is highly toxic to avian species. Acute oral toxicity studies have established low LD<sub>50</sub> values for several bird species.

Mammals: Laboratory studies on mammals have determined the acute toxicity of **Furathiocarb**.

Bees: **Furathiocarb** is recognized as being toxic to bees, a critical pollinator species.[13] However, specific quantitative data on acute contact and oral toxicity for honey bees (*Apis mellifera*) are not readily available in the reviewed literature. The use of pesticides during crop bloom poses a significant risk to foraging bees.[13]

Earthworms: **Furathiocarb** demonstrates moderate toxicity to earthworms, which are essential for soil health.

Other Terrestrial Invertebrates: The sub-lethal effects of **Furathiocarb** have been observed in beneficial predatory insects. For example, in the lady beetle *Coccinella septempunctata*, **Furathiocarb** was found to reduce larval and adult populations and diminish the fecundity rate of females.[9]

## Aquatic Organisms

**Furathiocarb** is classified as very toxic to aquatic life, with its effects being particularly pronounced in invertebrates.[1]

Fish: The acute toxicity of **Furathiocarb** to fish is high, with LC50 values varying across different species.

Aquatic Invertebrates: Aquatic invertebrates, such as *Daphnia magna*, are highly sensitive to **Furathiocarb**.

Algae: Information on the toxicity of **Furathiocarb** to algae is limited, but it is an important consideration for assessing its impact on primary producers in aquatic ecosystems.

## Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of **Furathiocarb** to a range of non-target organisms.

Table 1: Acute Toxicity of **Furathiocarb** to Terrestrial Organisms

| Species                             | Endpoint    | Value          | Reference           |
|-------------------------------------|-------------|----------------|---------------------|
| Rat ( <i>Rattus norvegicus</i> )    | Oral LD50   | 42 mg/kg       | <a href="#">[2]</a> |
| Quail                               | Oral LD50   | <25 mg/kg      | <a href="#">[1]</a> |
| Duck ( <i>Anas platyrhynchos</i> )  | Oral LD50   | 25 mg/kg       | <a href="#">[2]</a> |
| Earthworm ( <i>Eisenia fetida</i> ) | 14-day LC50 | 100 mg/kg soil | <a href="#">[2]</a> |

Table 2: Acute and Chronic Toxicity of **Furathiocarb** to Aquatic Organisms

| Species                                      | Endpoint              | Value       | Reference           |
|----------------------------------------------|-----------------------|-------------|---------------------|
| Rainbow Trout ( <i>Oncorhynchus mykiss</i> ) | 96-hour LC50          | 0.03 mg/L   | <a href="#">[2]</a> |
| Daphnia magna                                | 48-hour EC50          | 0.0018 mg/L | <a href="#">[2]</a> |
| Unknown Algal Species                        | Chronic EC50 (Growth) | >10 mg/L    | <a href="#">[3]</a> |

## Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of ecotoxicological data.

## Avian Reproduction Test (based on OECD Guideline 206)

The OECD Guideline 206 for Avian Reproduction Test is designed to assess the effects of a substance on the reproductive success of birds when administered through their diet.[\[1\]](#)[\[14\]](#)[\[15\]](#)

- Test Species: Typically Bobwhite quail (*Colinus virginianus*) or Mallard duck (*Anas platyrhynchos*).
- Exposure: The test substance is mixed into the diet at various concentrations and fed to the birds for a minimum of 20 weeks.
- Endpoints: Key parameters monitored include adult mortality, egg production, the number of cracked eggs, eggshell thickness, egg viability, hatchability, and the survival and health of the chicks for 14 days post-hatch.[\[1\]](#)[\[14\]](#)
- Objective: To determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproductive parameters.

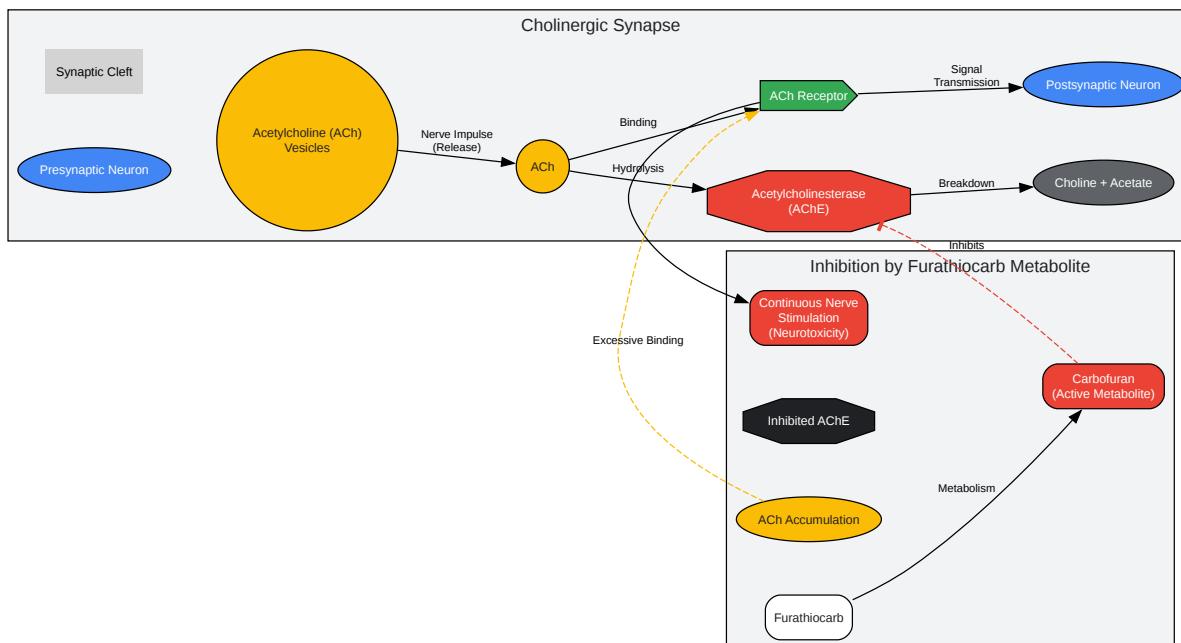
## Fish, Early-life Stage Toxicity Test (based on OECD Guideline 210)

This test evaluates the effects of chemicals on the early life stages of fish, which are often the most sensitive.

- Test Species: Common species include rainbow trout (*Oncorhynchus mykiss*), zebrafish (*Danio rerio*), and fathead minnow (*Pimephales promelas*).
- Exposure: Newly fertilized eggs are exposed to a range of concentrations of the test substance in water. The exposure continues through hatching until the early juvenile stage.
- Endpoints: The primary endpoints are hatching success, larval survival, and growth (length and weight).
- Objective: To determine the NOEC and LOEC for these early-life stage parameters.

## Daphnia magna Reproduction Test (based on OECD Guideline 211)

This chronic toxicity test assesses the impact of a substance on the reproductive output of the freshwater crustacean *Daphnia magna*.

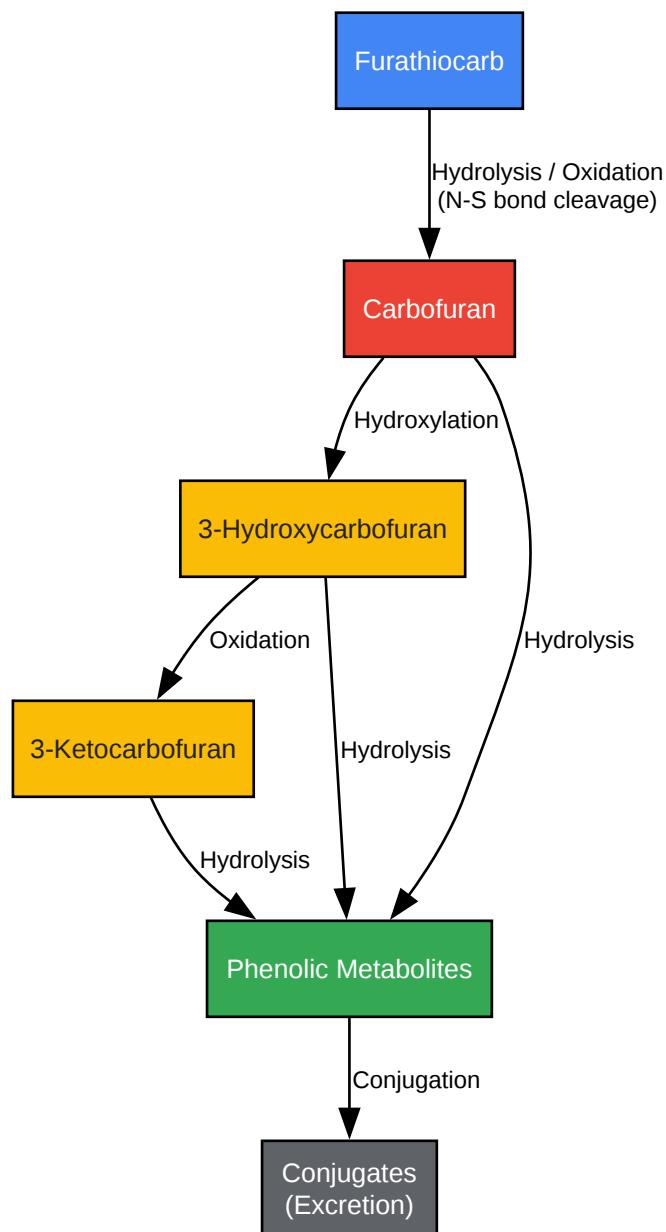

- Test Organism: *Daphnia magna* neonates (<24 hours old).

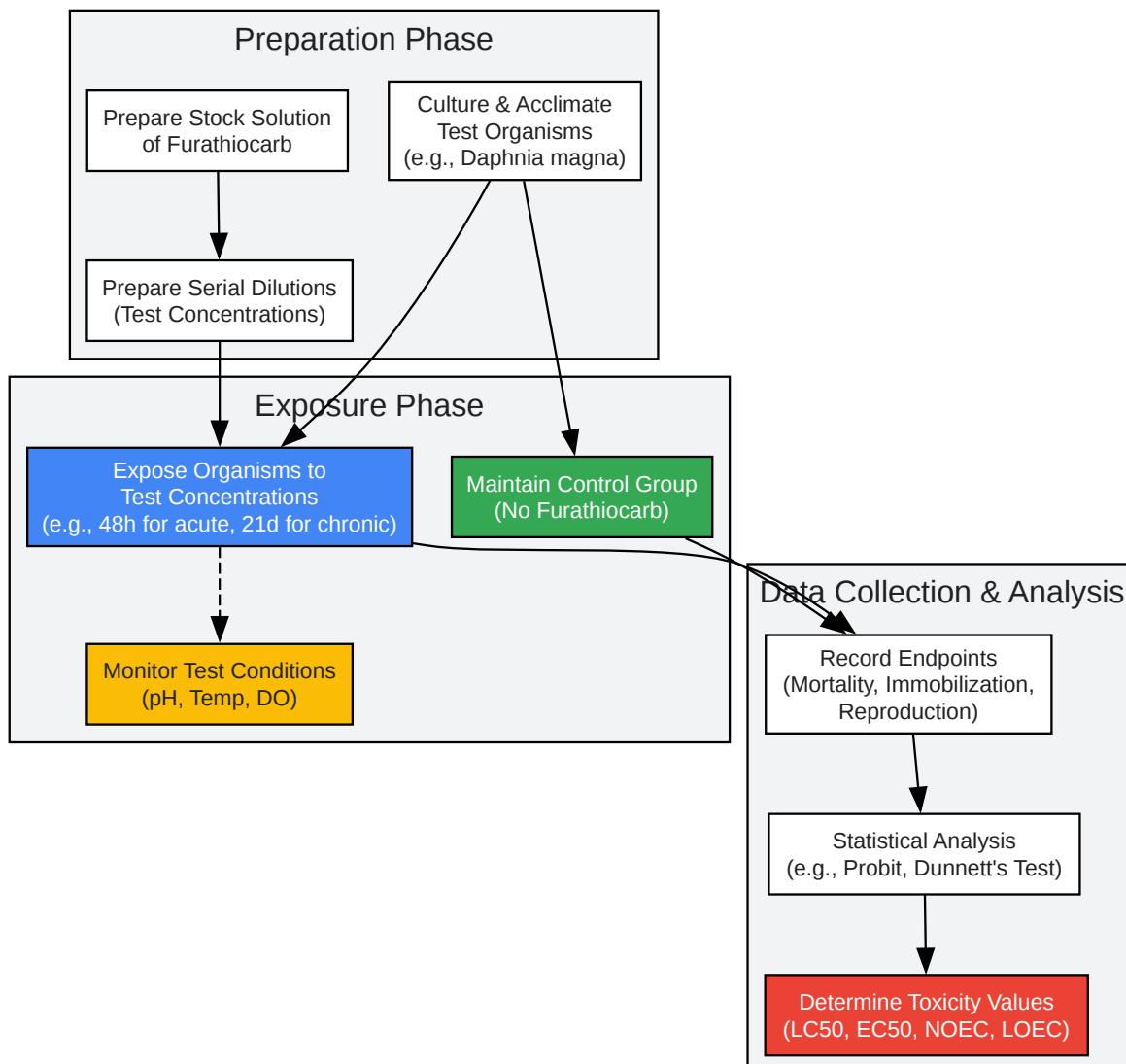
- **Exposure:** Daphnids are individually exposed to different concentrations of the test substance in a semi-static or flow-through system for 21 days.
- **Endpoints:** The primary endpoint is the total number of live offspring produced per surviving parent daphnid. Adult mortality and time to first brood are also recorded.
- **Objective:** To determine the EC<sub>x</sub> (e.g., EC<sub>10</sub>, EC<sub>20</sub>, EC<sub>50</sub>) for reproduction, as well as the NOEC and LOEC.

## Visualizing Pathways and Workflows

### Acetylcholinesterase Inhibition Signaling Pathway

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by **Furathiocarb**'s active metabolite, carbofuran.





[Click to download full resolution via product page](#)

Mechanism of acetylcholinesterase inhibition by **Furathiocarb**.

## Metabolic Pathway of Furathiocarb to Carbofuran

This diagram shows the conversion of **Furathiocarb** to its more toxic metabolite, carbofuran, and subsequent metabolites.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. search.library.doc.gov [search.library.doc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furathiocarb (Ref: CGA 73102) [sitem.herts.ac.uk]
- 4. Soil biodegradation of carbofuran and furathiocarb following soil pretreatment with these pesticides | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. oipub.com [oipub.com]
- 6. Pesticide toxicity to bees - Wikipedia [en.wikipedia.org]
- 7. Furathiocarb | C18H26N2O5S | CID 47759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Soil biodegradation of carbofuran and furathiocarb following soil pretreatment with these pesticides [scholars.duke.edu]
- 9. Sublethal effects of acetamiprid and furathiocarb on the aphidophagous predator Coccinella septempunctata L. | Sustainable Pest Management and Biodiversity Conservation [journals.pagepal.org]
- 10. researchgate.net [researchgate.net]
- 11. EMAN RESEARCH PUBLISHING |Full Text|Impacts of Pesticides on Soil Microbial Communities: Balancing Agricultural Productivity and Environmental Health [publishing.emanresearch.org]
- 12. medicopublication.com [medicopublication.com]
- 13. TNAU Agritech Portal :: Sustainable Agriculture [agritech.tnau.ac.in]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- To cite this document: BenchChem. [Ecotoxicological effects of Furathiocarb on non-target aquatic and terrestrial organisms.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052073#ecotoxicological-effects-of-furathiocarb-on-non-target-aquatic-and-terrestrial-organisms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)